6-Cyano-2-naphthol

説明

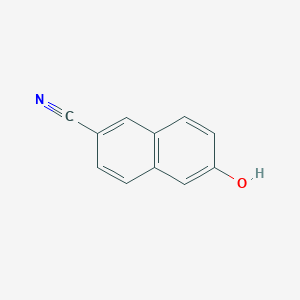

Structure

3D Structure

特性

IUPAC Name |

6-hydroxynaphthalene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTNIBWKHNIPQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404614 | |

| Record name | 6-Cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52927-22-7 | |

| Record name | 6-Cyano-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Cyano-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyano-2-naphthol: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyano-2-naphthol, also known as 6-hydroxy-2-naphthonitrile, is a key aromatic organic compound with significant applications in the pharmaceutical and materials science sectors. Its bifunctional nature, featuring both a hydroxyl and a nitrile group on a naphthalene core, makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis of this compound. It is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and materials development.

Chemical Structure and Properties

This compound is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, with a hydroxyl (-OH) group at the 2-position and a cyano (-CN) group at the 6-position.[1] The presence of these functional groups on the rigid naphthalene scaffold dictates its chemical reactivity and physical characteristics.

Chemical Structure

The chemical structure of this compound is depicted below. The numbering of the naphthalene ring is according to IUPAC nomenclature.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇NO | [2] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| CAS Number | 52927-22-7 | [3] |

| Appearance | Pale brown to brown crystalline solid | [2][4] |

| Melting Point | 165.5-170.5 °C | [5] |

| Boiling Point | 383.1 °C at 760 mmHg | [5][6] |

| Density | 1.28 g/cm³ | [5][6] |

| Solubility | Soluble in methanol. Slightly soluble in DMSO, ethanol, and ethyl acetate. | [4][7] |

| pKa (ground state) | ~8.4 - 8.57 | [8] |

| pKa (excited state)* | ~0.2 | [7][9] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the hydroxyl and cyano groups. A singlet for the hydroxyl proton will also be present, with its chemical shift being dependent on the solvent and concentration. A reported ¹H-NMR spectrum for a synthesized sample of this compound in CDCl₃ showed a singlet for the hydroxyl proton at 5.60 ppm and a multiplet for the six aromatic protons between 7.10-8.07 ppm.[10]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no coincidental overlap. The carbon atom of the cyano group (-C≡N) is expected to appear in the range of 110-125 ppm. The carbon attached to the hydroxyl group (C-2) will be deshielded and is likely to be found in the 150-160 ppm region. The remaining aromatic carbons will resonate in the typical aromatic region of 110-140 ppm.

FT-IR Spectroscopy

The FT-IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration of the nitrile group will give a sharp, medium-intensity peak around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aromatic C=C stretching bands will be observed in the 1450-1600 cm⁻¹ region. A C-O stretching band is also expected around 1200-1300 cm⁻¹. An ATR-IR spectrum of this compound is available in the SpectraBase database.[11]

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at an m/z of 169. The fragmentation pattern would likely involve the loss of CO (m/z 141) and HCN (m/z 142), which are common fragmentation pathways for phenols and nitriles, respectively.

Experimental Protocols: Synthesis and Purification

Two primary synthetic routes for this compound have been reported, starting from either 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.

Synthesis from 6-bromo-2-naphthol (Rosenmund-von Braun Reaction)

This method involves a nucleophilic aromatic substitution reaction where the bromo group is displaced by a cyanide ion, typically using copper(I) cyanide.

Caption: Workflow for the synthesis of this compound from 6-bromo-2-naphthol.

Detailed Protocol: [12]

-

A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and copper(I) cyanide (11 g, 123 mmol) in dimethylformamide (DMF, 30 mL) is prepared in a suitable reaction vessel.

-

The mixture is heated at 135°C for 18 hours under an inert atmosphere.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (50 mL).

-

The mixture is then ground with a 10% sodium hydroxide solution and filtered through diatomaceous earth.

-

The filtrate is acidified to a pH of 2 using a suitable acid (e.g., HCl).

-

The acidified solution is extracted with ethyl acetate.

-

The combined organic extracts are concentrated under reduced pressure.

-

The resulting crude product is dissolved in ethanol (150 mL) and precipitated by the addition of water to yield the desired compound.

Synthesis from 6-hydroxy-2-naphthaldehyde

This alternative route is considered a greener approach as it avoids the use of toxic cyanide reagents.[8]

References

- 1. CN103641749A - Preparation method of nafamostat mesylate - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. ruifuchem.com [ruifuchem.com]

- 5. Manufacturer supply high quality this compound 52927-22-7 with ISO standards [yunuochemical.com]

- 6. echemi.com [echemi.com]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 9. Cas 52927-22-7,this compound | lookchem [lookchem.com]

- 10. prepchem.com [prepchem.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Page loading... [guidechem.com]

Synthesis of 6-Cyano-2-naphthol from 6-bromo-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 6-Cyano-2-naphthol, a crucial organic intermediate, from its precursor, 6-bromo-2-naphthol. The primary synthetic route involves a copper-mediated nucleophilic aromatic substitution, a classic and effective method for introducing a cyano group onto an aromatic core.[1] This document details established experimental protocols, presents key quantitative data in a comparative format, and visualizes the general experimental workflow.

Overview of the Synthesis

The conversion of 6-bromo-2-naphthol to this compound is a cyanation reaction, typically achieved using copper(I) cyanide in a high-boiling polar aprotic solvent.[1][2][3] This transformation, a variation of the Rosenmund-von Braun reaction, leverages the replacement of a halogen atom on the naphthol framework with a cyanide nucleophile.[1][4] The reaction is driven by heat, and the choice of solvent and temperature is critical for achieving optimal yields.[1]

This compound is a valuable intermediate in the synthesis of pharmaceuticals, such as Nafamostat mesilate.[5][6] It also serves as a reactant in various palladium- and nickel-catalyzed cross-coupling reactions.[5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and the product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 6-bromo-2-naphthol | C₁₀H₇BrO | 223.07 | 127-129 | Pink to white solid |

| This compound | C₁₁H₇NO | 169.18 | 165.5-170.5 | Pale brown to brown crystalline solid |

Data sourced from references[5][6][7][8][9].

Experimental Protocols

Two primary protocols for the synthesis of this compound from 6-bromo-2-naphthol using copper(I) cyanide are detailed below. The main differences lie in the choice of solvent and the reaction temperature.

Protocol 1: Cyanation in N-Methyl-2-pyrrolidinone (NMP)

This protocol utilizes a high reflux temperature to drive the reaction to completion over a shorter time frame.[2]

Methodology:

-

A solution of 6-bromo-2-naphthol (5.0 g, 0.022 mol) in dry N-methyl-2-pyrrolidinone (25 ml) is prepared in a suitable reaction vessel.[2]

-

Copper(I) cyanide (2.73 g, 0.03 mol) is added to the solution.[2]

-

The mixture is refluxed at 200°C under a nitrogen atmosphere for 1.5 hours.[2]

-

After cooling the reaction mixture to 100°C, it is poured into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).[2] This step helps to complex and remove residual copper salts.

-

The resulting mixture is stirred at 60°C for 30 minutes.[2]

-

The aqueous mixture is extracted with ethyl ether.[2]

-

The combined ether layers are treated with charcoal, dried over anhydrous sodium sulfate, and evaporated to dryness.[2]

-

The crude solid is recrystallized from water to yield the final product, this compound.[2]

Protocol 2: Cyanation in Dimethylformamide (DMF)

This protocol employs a lower temperature and a longer reaction time.[3]

Methodology:

-

A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and cuprous cyanide (11 g, 123 mmol) in dimethylformamide (30 mL) is prepared.[3]

-

The solution is heated at 135°C for 18 hours.[3]

-

After cooling, the mixture is diluted with ethyl acetate (50 mL).[3]

-

The mixture is ground with a 10% sodium hydroxide solution and filtered through diatomaceous earth.[3]

-

The filtrate is acidified to a pH of 2 and extracted with ethyl acetate.[3]

-

The combined organic extracts are concentrated.[3]

-

The residue is dissolved in ethanol (150 mL) and ground with water to precipitate the desired compound, this compound.[3]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

| Parameter | Protocol 1 (NMP) | Protocol 2 (DMF) |

| Reactants | ||

| 6-bromo-2-naphthol | 5.0 g (0.022 mol) | 25.0 g (112 mmol) |

| Copper(I) Cyanide | 2.73 g (0.03 mol) | 11 g (123 mmol) |

| Reaction Conditions | ||

| Solvent | N-methyl-2-pyrrolidinone (25 ml) | Dimethylformamide (30 mL) |

| Temperature | 200°C (Reflux) | 135°C |

| Reaction Time | 1.5 hours | 18 hours |

| Results | ||

| Product Yield (Mass) | 2.04 g | 14.01 g |

| Product Yield (%) | 54% | ~74% (calculated) |

Data for Protocol 1 sourced from reference[2]. Data for Protocol 2 sourced from reference[3].

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 6-bromo-2-naphthol.

Caption: General workflow for the synthesis of this compound.

References

- 1. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Cas 52927-22-7,this compound | lookchem [lookchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Manufacturer supply high quality this compound 52927-22-7 with ISO standards [yunuochemical.com]

- 9. 6-Bromo-2-naphthol | TargetMol [targetmol.com]

Technical Guide: Conversion of 6-hydroxy-2-naphthaldehyde to 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a preferred synthetic route for the conversion of 6-hydroxy-2-naphthaldehyde to 6-cyano-2-naphthol, a valuable intermediate in the synthesis of various pharmaceutical agents and advanced materials.[1][2] This method, utilizing hydroxylamine hydrochloride, is presented as a safer and more environmentally conscious alternative to traditional cyanidation reactions involving highly toxic reagents like copper(I) cyanide.[1][3]

Introduction

This compound is a key building block in organic synthesis, notably as an intermediate in the production of the pharmaceutical agent nafamostat mesylate.[2][3] Historically, its synthesis involved the reaction of 6-bromo-2-naphthol with cuprous cyanide.[4][5] However, due to the acute toxicity of cyanide reagents and the associated hazardous waste disposal challenges, alternative synthetic strategies are favored.[1][3]

A prominent and "greener" method involves the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride.[1][3] This process proceeds through the formation of an oxime intermediate, which then undergoes dehydration to yield the final nitrile product.[3] The use of dimethyl sulfoxide (DMSO) as a solvent has been reported to enhance the efficiency of this transformation.[3]

Reaction Pathway and Mechanism

The conversion of 6-hydroxy-2-naphthaldehyde to this compound is a two-step process that occurs in a single pot.[6] First, the aldehyde group of 6-hydroxy-2-naphthaldehyde reacts with hydroxylamine hydrochloride in an addition-elimination reaction to form an aldoxime intermediate.[3][7] Subsequently, under the reaction conditions, this aldoxime undergoes dehydration to yield the desired this compound.[3][8]

The overall reaction is as follows:

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is based on a reported synthesis of this compound.[4]

Materials:

-

6-hydroxy-2-naphthaldehyde

-

Hydroxylamine hydrochloride (NH2OH·HCl)

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Water

Equipment:

-

5000 mL three-neck flask

-

Stirring apparatus

-

Heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

To a 5000 mL three-neck flask, add 350 grams (2.0 mol) of 6-hydroxy-2-naphthaldehyde, 278 grams (4.0 mol) of hydroxylamine hydrochloride, and 3500 mL of dimethyl sulfoxide.[4]

-

Stir the mixture and heat it to 100°C.[4]

-

Maintain the reaction temperature at 100°C for 1 hour.[4]

-

After 1 hour, cool the reaction mixture to room temperature.[4]

-

Pour the cooled reaction mixture into a large volume of water with stirring to precipitate the solid product.[4]

-

Filter the solid precipitate and wash it with water to obtain the wet crude product.[4]

-

Recrystallize the crude product from an ethanol/water solution to yield the purified this compound.[4]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocol.[4]

| Parameter | Value |

| Reactants | |

| 6-hydroxy-2-naphthaldehyde (mass) | 350 g |

| 6-hydroxy-2-naphthaldehyde (moles) | 2.0 mol |

| Hydroxylamine hydrochloride (mass) | 278 g |

| Hydroxylamine hydrochloride (moles) | 4.0 mol |

| Dimethyl sulfoxide (volume) | 3500 mL |

| Reaction Conditions | |

| Temperature | 100 °C |

| Reaction Time | 1 hour |

| Product | |

| This compound (mass) | 237 g |

| Yield | 70% |

Experimental Workflow

The logical flow of the experimental procedure can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

Conclusion

The conversion of 6-hydroxy-2-naphthaldehyde to this compound using hydroxylamine hydrochloride in DMSO offers a practical and safer alternative to traditional cyanidation methods. The provided protocol details a scalable procedure with a reported yield of 70%.[4] This technical guide serves as a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 52927-22-7,this compound | lookchem [lookchem.com]

- 3. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 7. byjus.com [byjus.com]

- 8. tandfonline.com [tandfonline.com]

The Versatile Role of 6-Cyano-2-naphthol in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Cyano-2-naphthol, a bifunctional naphthalene derivative, has emerged as a valuable and versatile building block in organic synthesis. Its unique electronic and structural features, characterized by an electron-withdrawing cyano group and a nucleophilic hydroxyl group on a rigid naphthyl core, make it a strategic intermediate in the construction of a diverse array of complex molecules. This technical guide provides an in-depth overview of the synthesis and key applications of this compound, with a focus on its utility in pharmaceutical and materials science.

Synthesis of this compound

Two primary synthetic routes are predominantly employed for the preparation of this compound, each with distinct advantages and considerations.

1. Cyanation of 6-Bromo-2-naphthol: This classical approach involves a nucleophilic aromatic substitution reaction where the bromo-substituent of 6-bromo-2-naphthol is displaced by a cyanide ion, typically from a copper(I) cyanide salt.

2. Dehydration of an Oxime Intermediate: A more contemporary and "greener" alternative involves the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride to form an intermediate oxime, which is subsequently dehydrated to yield the desired nitrile. This method avoids the use of highly toxic cyanide reagents.

The following table summarizes the quantitative data for these two synthetic methodologies.

| Parameter | Method 1: Cyanation of 6-Bromo-2-naphthol | Method 2: Dehydration of 6-hydroxy-2-naphthaldehyde Oxime |

| Starting Material | 6-Bromo-2-naphthol | 6-hydroxy-2-naphthaldehyde |

| Reagents | Copper(I) cyanide (CuCN) | Hydroxylamine hydrochloride (NH₂OH·HCl) |

| Solvent | N-methyl-2-pyrrolidinone (NMP) or Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) |

| Temperature | 135-200 °C | 100 °C |

| Reaction Time | 1.5 - 18 hours | 1 hour |

| Reported Yield | 54% - 83%[1] | 70%[2] |

Experimental Protocols

Method 1: Cyanation of 6-Bromo-2-naphthol [1]

-

To a solution of 6-bromo-2-hydroxynaphthalene (5 g, 0.022 mol) in dry N-methyl-2-pyrrolidinone (25 ml), add copper(I) cyanide (2.73 g, 0.03 mol).

-

Reflux the mixture at 200 °C under a nitrogen atmosphere for 1.5 hours.

-

Cool the reaction mixture to 100 °C and pour it into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).

-

Stir the resulting mixture at 60 °C for 30 minutes.

-

Extract the mixture with diethyl ether.

-

Treat the ether layer with charcoal, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Recrystallize the obtained solid from water to yield this compound (2.04 g, 54% yield) as a white solid.

Method 2: Dehydration of 6-hydroxy-2-naphthaldehyde Oxime [2]

-

In a 5000 mL three-neck flask, combine 6-hydroxy-2-naphthaldehyde (350 g, 2.0 mol), hydroxylamine hydrochloride (278 g, 4.0 mol), and dimethyl sulfoxide (3500 mL).

-

Stir the mixture and heat to 100 °C, maintaining this temperature for 1 hour.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a large volume of water and stir to precipitate the solid product.

-

Filter the solid, wash with water to obtain the wet crude product.

-

Recrystallize the crude product from an ethanol/water solution to yield purified this compound (237 g, 70% yield).

Core Applications in Organic Synthesis

The strategic placement of the cyano and hydroxyl functionalities on the naphthyl scaffold allows for a wide range of chemical transformations, making this compound a valuable intermediate in several key areas.

Pharmaceutical Synthesis

A primary application of this compound is as a key intermediate in the synthesis of Nafamostat mesilate , a serine protease inhibitor with anticoagulant and potential antiviral properties.[3] The synthesis involves the conversion of the cyano group to an amidine functionality, which is a crucial pharmacophore.

The synthetic pathway from this compound to a key precursor of Nafamostat is outlined below.

Caption: Synthesis of 6-Amidino-2-naphthol from this compound.

Furthermore, derivatives of this compound, specifically naphthalene-2-oxyalkylamines, have been investigated as monoamine oxidase (MAO) inhibitors , suggesting their potential as antidepressant agents.

Materials Science: Liquid Crystals

This compound serves as a foundational building block for the synthesis of calamitic (rod-shaped) liquid crystals . The rigid naphthalene core provides the necessary structural anisotropy, while the polar cyano group contributes to the mesophase behavior. By esterifying the hydroxyl group with various substituted benzoic acids, a diverse library of liquid crystalline materials with nematic phases can be accessed.

Metal-Catalyzed Cross-Coupling Reactions

The naphthyl ring of this compound can be further functionalized through various metal-catalyzed cross-coupling reactions. While specific examples directly utilizing this compound are not extensively detailed in readily available literature, its structural motifs are amenable to common cross-coupling strategies. The hydroxyl group can be converted to a triflate, a good leaving group for palladium-catalyzed reactions.

-

Palladium-Catalyzed Reactions: The triflate derivative of this compound can theoretically participate in a range of palladium-catalyzed reactions, including Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of aryl, alkynyl, and vinyl substituents, respectively.

-

Nickel-Catalyzed Cross-Coupling: Nickel catalysis offers a complementary approach for C-C bond formation and is often effective for less reactive coupling partners.

The general workflow for these cross-coupling reactions is depicted below.

Caption: General workflow for the functionalization of this compound via metal-catalyzed cross-coupling.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the reactivity of its cyano and hydroxyl groups, provides access to a wide range of complex and functionally rich molecules. Its established role in the synthesis of the pharmaceutical agent Nafamostat mesilate, and its potential in the development of novel liquid crystals and antidepressant agents, underscore its significance for researchers in both academic and industrial settings. Further exploration of its utility in metal-catalyzed cross-coupling reactions is a promising avenue for the development of novel synthetic methodologies and the construction of new molecular architectures.

References

An In-depth Technical Guide to the Photophysical Properties of 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Cyano-2-naphthol (6CN2OH) is a fluorescent molecule of significant interest due to its unique photophysical properties, particularly its behavior as a "superphotoacid." This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and experimental methodologies used to study this compound. Key data on its absorption, emission, and excited-state dynamics are summarized, and detailed experimental protocols for its characterization are provided. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are interested in utilizing or further investigating the properties of this compound.

Introduction

This compound is a derivative of 2-naphthol featuring a cyano group at the 6-position. This substitution pattern, with an electron-donating hydroxyl group and an electron-withdrawing cyano group, results in a significant intramolecular charge transfer character upon photoexcitation.[1] This electronic rearrangement dramatically increases the acidity of the hydroxyl proton in the excited state, making this compound a potent photoacid.[1][2] Its ground state pKa is approximately 8.4-8.57, while its excited state pKa* drops to around 0.2.[1][2][3][4] This substantial change in acidity, a phenomenon known as Excited-State Proton Transfer (ESPT), is the defining characteristic of this compound and underpins its utility in various applications.

This molecule serves as a crucial intermediate in the synthesis of pharmaceuticals, such as Nafamostat mesylate, a serine protease inhibitor.[2][5] Furthermore, its unique photophysical properties make it a valuable tool in materials science, particularly in the development of conductive polymers and liquid crystals.[2] This guide will delve into the core photophysical properties of this compound, providing both the theoretical framework and practical methodologies for its study.

Synthesis of this compound

The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction, specifically a Rosenmund-von Braun reaction, starting from 6-bromo-2-naphthol.[1]

Reaction Scheme:

A typical synthetic protocol is as follows:

-

Reactants: 6-bromo-2-naphthol and copper(I) cyanide (CuCN).

-

Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) is typically used.[1]

-

Conditions: The reaction mixture is heated to elevated temperatures, often in the range of 150-200°C, for several hours.[1]

-

Work-up: After cooling, the reaction mixture is poured into an aqueous solution of ferric chloride to decompose the copper complexes. The product is then extracted with an organic solvent, such as ethyl acetate.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield this compound as a solid.

Photophysical Properties

The photophysical properties of this compound are highly sensitive to its environment, a phenomenon known as solvatochromism.[1] The following tables summarize the available quantitative data.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 52927-22-7 | [2][6] |

| Molecular Formula | C₁₁H₇NO | [2] |

| Molecular Weight | 169.18 g/mol | [2] |

| Melting Point | 165.5-170.5 °C | [2] |

| Appearance | Brown crystalline solid | [2] |

| Ground State pKa | 8.4 - 8.57 | [1][2][3][4] |

| Excited State pKa* | ~0.2 | [2][3][4] |

Spectroscopic Properties in Various Solvents

| Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (ROH) (nm) | λ_em (RO⁻) (nm) | Φ_f | τ_f (ns) | Reference(s) |

| Water | - | - | - | - | - | - | [7] |

| Methanol | - | - | ~360-380 | ~480-520 | - | - | [8] |

| H₂O/Methanol Mixtures | - | - | Shifts observed | Shifts observed | - | - | [8] |

| D₂O | - | - | - | - | - | - | [7] |

Experimental Protocols

The characterization of the photophysical properties of this compound involves several key experiments. Detailed methodologies are provided below.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in a high-purity solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically absorbance values between 0.1 and 1).

-

-

Measurement:

-

Record the absorption spectrum of each solution over a relevant wavelength range (e.g., 250-450 nm).

-

Use the pure solvent as a blank reference.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorption (λ_abs).

-

Calculate the molar extinction coefficient (ε) at λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

-

Steady-State Fluorescence Spectroscopy

This method is used to measure the fluorescence emission spectrum.

-

Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Sample Preparation: Prepare a dilute solution of this compound in the solvent of interest. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Measurement:

-

Set the excitation wavelength (λ_ex), typically at or near the absorption maximum.

-

Scan the emission monochromator over a wavelength range that covers the expected fluorescence emission (e.g., 350-600 nm).

-

-

Data Analysis:

-

Identify the wavelength of maximum emission (λ_em).

-

Correct the emission spectrum for the instrument's response function if accurate spectral shapes are required.

-

Fluorescence Quantum Yield (Φ_f) Determination (Comparative Method)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method using a well-characterized standard is a common approach.

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

-

Sample Preparation:

-

Prepare a series of solutions of both the standard and this compound in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.

-

-

Measurement:

-

Measure the absorbance of each solution at the excitation wavelength.

-

Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample (I_x) and the standard (I_s).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_x) is calculated using the following equation: Φ_x = Φ_s * (Grad_x / Grad_s) * (n_x² / n_s²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts x and s refer to the unknown sample and the standard, respectively.

-

Fluorescence Lifetime (τ_f) Measurement (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. TCSPC is a highly sensitive technique for its measurement.

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a high-speed detector (e.g., single-photon avalanche diode or microchannel plate photomultiplier), and timing electronics (Time-to-Amplitude Converter - TAC, and Analog-to-Digital Converter - ADC).

-

Sample Preparation: Prepare a dilute solution of this compound as for steady-state fluorescence measurements.

-

Measurement:

-

Excite the sample with the pulsed light source at a high repetition rate.

-

Detect the emitted single photons.

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of each photon.

-

A histogram of photon arrival times is built up over many excitation cycles, representing the fluorescence decay profile.

-

-

Data Analysis:

-

The fluorescence decay data is fitted to one or more exponential functions to extract the fluorescence lifetime(s) (τ_f). Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.

-

Key Photophysical Processes and Visualizations

Excited-State Proton Transfer (ESPT)

The most significant photophysical process for this compound is ESPT. Upon excitation, the molecule becomes a much stronger acid and can donate a proton to a suitable acceptor, such as a solvent molecule. This results in the formation of the excited-state anion (RO⁻), which has a distinct, red-shifted fluorescence emission compared to the neutral form (ROH).

References

- 1. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | 52927-22-7 [chemicalbook.com]

- 4. Manufacturer supply high quality this compound 52927-22-7 with ISO standards [yunuochemical.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. 6-シアノ-2-ナフトール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

6-Cyano-2-naphthol: A Comprehensive Technical Guide to a Superphotoacid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-cyano-2-naphthol (6CN2), a molecule renowned for its potent superphotoacid characteristics. We will delve into the fundamental principles of its photoacidity, present key quantitative data, outline detailed experimental protocols for its synthesis and characterization, and visualize the core concepts and workflows.

Introduction to this compound as a Superphotoacid

This compound is an aromatic alcohol that exhibits a remarkable increase in acidity upon photoexcitation, classifying it as a "superphotoacid".[1][2] This phenomenon, known as excited-state proton transfer (ESPT), is central to its utility in various scientific and technological domains.[3][4] In its electronic ground state, this compound is a weak acid, but upon absorbing a photon, its electronic structure is rearranged, leading to a dramatic increase in its propensity to donate a proton.[5] This light-induced pH jump has potential applications in initiating chemical reactions, controlling enzymatic activity, and in the development of photo-responsive materials.[4] The significant difference between its ground state acidity (pKa) and its excited-state acidity (pKa*) is a defining feature of its superphotoacid nature.[3]

Physicochemical and Photophysical Properties

The distinct properties of this compound in both its ground and excited states are summarized below. The electron-withdrawing cyano group plays a crucial role in enhancing the photoacidity compared to the parent 2-naphthol molecule.[5][6]

General Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 52927-22-7 | [3] |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1][3] |

| Appearance | Brown crystalline solid | [1][2] |

| Melting Point | 165.5-170.5 °C | [1][7] |

| Boiling Point | 383.1 °C at 760 mmHg | [1] |

| Density | 1.28 g/cm³ | [1] |

Acidity and Photophysical Data

| Parameter | Value | Reference |

| Ground State pKa | 8.4 - 8.57 | [1][3] |

| Excited State pKa * | 0.2 - 0.6 | [1][2][3] |

| Excitation Maximum (λex) | ~329-330 nm (in various solvents) | [4] |

| Emission Maximum (λem) | Varies with solvent and protonation state | [4][8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

There are two primary synthetic routes to this compound.

Method 1: Copper(I) Cyanide Halogen Exchange

This traditional method involves the nucleophilic aromatic substitution of a halogen with a cyano group.[3]

-

Reactants : 6-bromo-2-naphthol and copper(I) cyanide (CuCN).[3][9]

-

Solvent : Dry N-methyl-2-pyrrolidinone (NMP) or dimethylformamide (DMF).[9][10]

-

Procedure :

-

To a solution of 6-bromo-2-hydroxynaphthalene (e.g., 5 g, 0.022 mol) in dry NMP (25 ml), add copper (I) cyanide (e.g., 2.73 g, 0.03 mol).[9]

-

Reflux the reaction mixture at 200°C under a nitrogen atmosphere for 1.5 hours.[9]

-

Cool the mixture to 100°C and pour it into a solution of iron(III) chloride (5.9 g) in water (91 ml) and concentrated hydrochloric acid (3.18 ml).[9]

-

Stir the mixture at 60°C for 30 minutes.[9]

-

Extract the product with ethyl ether.[9]

-

The ether layer is treated with charcoal, dried over anhydrous sodium sulfate, and evaporated to dryness.[9]

-

The resulting solid is recrystallized from water to yield the final product.[9]

-

Method 2: "Green" Synthesis from 6-Hydroxy-2-naphthaldehyde

This method avoids the use of toxic cyanide reagents.[3][10]

-

Reactants : 6-hydroxy-2-naphthaldehyde and hydroxylamine hydrochloride.[3][10]

-

Procedure :

-

In a reaction flask, combine 6-hydroxy-2-naphthaldehyde (e.g., 350 g, 2.0 mol), hydroxylamine hydrochloride (e.g., 278 g, 4.0 mol), and DMSO (3500 ml).[10]

-

Cool the reaction to room temperature.[10]

-

Precipitate the product by adding a large volume of water with stirring.[10]

-

Filter the solid, wash with water, and recrystallize the crude product from an ethanol/water solution.[10]

-

Determination of Ground State pKa

The ground state pKa can be determined using methods such as potentiometric titration or UV-Vis spectrophotometry.[11][12]

UV-Vis Spectrophotometric Titration:

-

Prepare a series of buffer solutions with known pH values.[12]

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Add a small, constant volume of the this compound stock solution to each buffer solution.

-

Record the UV-Vis absorption spectrum for each solution.

-

Plot the absorbance at a wavelength where the protonated and deprotonated species have significantly different molar absorptivities as a function of pH.[11]

-

The resulting data will form a sigmoidal curve, and the pH at the inflection point corresponds to the pKa.[11]

Determination of Excited State pKa*

The excited-state pKa* can be estimated using the Förster cycle or determined from kinetic measurements using time-resolved fluorescence spectroscopy.[13][14]

Förster Cycle Approximation:

The Förster cycle relates the change in acidity upon excitation to the changes in the absorption and emission energies of the acidic and basic forms of the molecule.[6][14] The pKa* can be calculated using the following equation:

pKa* = pKa - (ΔE / 2.303RT)

where ΔE is the difference in the 0-0 transition energies between the protonated and deprotonated forms.

-

Record the absorption and fluorescence spectra of this compound in highly acidic (e.g., 0.02 M HCl) and highly basic (e.g., 0.02 M NaOH) solutions.[15]

-

Determine the 0-0 transition energies (in cm⁻¹) for both the protonated (acid) and deprotonated (base) forms from the intersection of the normalized absorption and fluorescence spectra.[14]

-

Calculate the pKa* using the Förster cycle equation.

Time-Resolved Fluorescence Spectroscopy:

This technique directly measures the rates of proton transfer in the excited state.[3][13]

-

Use a picosecond time-resolved fluorescence spectrometer, such as a time-correlated single-photon counting (TCSPC) system.[3][16]

-

Excite the this compound sample in aqueous solution with a pulsed laser.[16]

-

Measure the fluorescence decay profiles of both the protonated and deprotonated species.

-

The decay kinetics can be analyzed to determine the rate constants for proton dissociation and recombination in the excited state, from which the pKa* can be calculated.[13]

Visualizing Core Concepts and Workflows

Excited-State Proton Transfer (ESPT) Mechanism

The superphotoacidity of this compound is a direct consequence of the ESPT process. Upon absorbing a photon, the molecule is promoted to an excited electronic state (S₁), where it becomes a much stronger acid and rapidly donates a proton to a nearby acceptor, typically a solvent molecule like water.

Caption: Excited-State Proton Transfer (ESPT) in this compound.

Förster Cycle Diagram

The Förster cycle provides a thermochemical pathway to estimate the excited-state pKa*.

Caption: The Förster cycle for this compound.

Synthesis Workflow: Copper(I) Cyanide Method

A simplified workflow for the synthesis of this compound via the copper(I) cyanide method.

Caption: Synthesis of this compound via Copper(I) Cyanide.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas:

-

Intermediate in Organic Synthesis : It serves as a key intermediate in the synthesis of various organic molecules. For instance, it is used in the preparation of Nafamostat mesilate, a protease inhibitor.[2][3][7]

-

Liquid Crystals : this compound is utilized in the production of liquid crystal compounds, which are essential components in display technologies.[2][3]

-

Pharmaceutical Research : It is a precursor for naphthalene-2-oxyalkylamines, which have shown potential as antidepressant agents.[2]

-

Probing Microenvironments : Due to its sensitivity to the local environment, it can be used as a fluorescent probe to study complex systems like micelles and biological membranes.[17]

Conclusion

This compound stands out as a powerful superphotoacid with well-characterized properties and synthetic routes. Its ability to undergo a significant, light-induced change in acidity opens up numerous possibilities for its application in chemistry, materials science, and pharmacology. This guide provides a solid foundation for researchers and professionals looking to harness the potential of this versatile molecule.

References

- 1. Manufacturer supply high quality this compound 52927-22-7 with ISO standards [yunuochemical.com]

- 2. This compound | 52927-22-7 [chemicalbook.com]

- 3. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 4. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How does excited-state antiaromaticity affect the acidity strengths of photoacids? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. This compound CAS#: 52927-22-7 [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. franklycaroline.com [franklycaroline.com]

- 15. aa6kj.hopto.org [aa6kj.hopto.org]

- 16. picoquant.com [picoquant.com]

- 17. researchgate.net [researchgate.net]

ground state vs excited state pKa of 6-Cyano-2-naphthol

An In-depth Technical Guide to the Ground and Excited State Acidity of 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (6CN2OH) is a fluorescent molecular probe of significant interest due to its pronounced photoacidity. Upon electronic excitation, its acidity increases by several orders of magnitude, making it a "superphotoacid." This phenomenon, known as excited-state proton transfer (ESPT), is pivotal in various chemical and biological applications, including the development of novel sensors and probes for cellular environments. This technical guide provides a comprehensive overview of the ground state (pKa) and excited state (pKa*) acidity of this compound, detailing the experimental protocols for their determination and the theoretical framework that governs this behavior.

Introduction

The electronic structure of a molecule dictates its chemical and physical properties. Photoexcitation can dramatically alter this structure, leading to profound changes in properties such as acidity. This compound is a prime example of this, where the electron-withdrawing cyano group in conjugation with the naphthol ring system facilitates a significant redistribution of electron density in the first excited singlet state (S1) compared to the ground state (S0). This redistribution weakens the O-H bond, resulting in a substantial decrease in the pKa value upon excitation.[1][2] Understanding and quantifying this change is crucial for the rational design of photoactive materials and probes.

Ground State vs. Excited State pKa: A Quantitative Comparison

The acidity of this compound undergoes a dramatic increase upon photoexcitation. The ground state pKa is in the weakly acidic range, typical for a naphthol derivative, while the excited state pKa* plummets to values indicative of a strong acid.[1][3][4][5] This significant difference underscores its classification as a superphotoacid.[1][3][4][5]

| Parameter | Value(s) | Reference(s) |

| Ground State pKa | 8.4, 8.57, 8.57 ± 0.40 | [1][3][4] |

| Excited State pKa * | 0.2, -0.4, 0.6 | [1][3] |

Theoretical Framework: The Förster Cycle

The relationship between the ground and excited state pKa values can be elegantly described by the Förster cycle, a thermodynamic model that relates the change in acidity to the spectroscopic properties of the acidic (ROH) and basic (RO⁻) forms of the molecule.[2][6]

The Förster cycle is based on the principle that the energy difference between the ground and excited states of the acidic and basic forms can be determined from their absorption and fluorescence spectra. The pKa* can then be calculated using the following equation:

pKa = pKa - (0.625/T) * (ν̃ROH - ν̃RO⁻)*

where:

-

T is the temperature in Kelvin.

-

ν̃ROH is the 0-0 transition frequency (in cm⁻¹) of the acidic form.

-

ν̃RO⁻ is the 0-0 transition frequency (in cm⁻¹) of the basic form.

The 0-0 transition frequency is typically estimated as the average of the absorption and fluorescence maxima, or more accurately, from the intersection of the normalized absorption and emission spectra.[6]

Caption: The Förster cycle for this compound.

Experimental Protocols

The determination of the ground and excited state pKa values of this compound involves a combination of spectrophotometric and spectrofluorometric measurements.

Determination of the Ground State pKa (Spectrophotometric pH Titration)

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of buffer solutions with a range of pH values spanning the expected pKa (e.g., pH 7 to 10).

-

Prepare a strongly acidic solution (e.g., 0.1 M HCl, pH 1) and a strongly basic solution (e.g., 0.1 M NaOH, pH 13) to obtain the spectra of the pure acidic (ROH) and basic (RO⁻) forms, respectively.

-

For each pH value, prepare a sample by adding a small aliquot of the stock solution to the buffer, acidic, or basic solution. The final concentration of this compound should be kept constant across all samples.

-

-

UV-Vis Absorption Measurements:

-

Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 250-450 nm).

-

The spectra of the acidic and basic forms will show distinct absorption maxima. An isosbestic point, where the absorbance is independent of pH, should be observed, indicating a two-component equilibrium.[6]

-

-

Data Analysis:

-

Plot the absorbance at a wavelength where the acidic and basic forms have different molar absorptivities as a function of pH.

-

The data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.[7]

-

Determination of the Excited State pKa (Förster Cycle Method)*

-

Fluorescence Measurements:

-

Using the acidic (pH 1) and basic (pH 13) solutions prepared for the ground state determination, record the fluorescence emission spectra for both the ROH and RO⁻ forms. The excitation wavelength should be set at the absorption maximum of the respective species.

-

-

Determination of 0-0 Transition Energies:

-

Calculation of pKa:*

-

Using the determined ground state pKa and the 0-0 transition energies for the acidic (ν̃ROH) and basic (ν̃RO⁻) forms, calculate the excited state pKa* using the Förster cycle equation.

-

Time-Resolved Fluorescence Spectroscopy

For a more direct measurement of the excited-state dynamics, picosecond time-resolved fluorescence spectroscopy can be employed.[1][8] This technique allows for the direct observation of the decay of the excited acidic form (ROH) and the rise of the excited basic form (RO⁻), from which the rates of proton dissociation and recombination can be determined.

Caption: Experimental workflow for pKa and pKa* determination.

Applications in Research and Drug Development

The significant change in acidity upon photoexcitation makes this compound a valuable tool in various scientific domains:

-

Fluorescent Probes: Its fluorescence properties are sensitive to the local proton concentration, making it a useful probe for mapping pH gradients in biological systems, such as within cells or near membrane surfaces.

-

Photoinitiated Reactions: As a "superphotoacid," it can be used to initiate acid-catalyzed reactions with high spatial and temporal control by using light as a trigger.

-

Materials Science: The unique photophysical properties of this compound can be harnessed in the development of advanced materials with applications in organic electronics and photovoltaics.[4]

Conclusion

This compound stands out as a remarkable example of a photoacid, with its acidity dramatically increasing upon excitation. The Förster cycle provides a robust theoretical framework for understanding and quantifying this phenomenon, while a combination of steady-state and time-resolved spectroscopy offers the experimental means for its characterization. The profound difference between its ground and excited state pKa values opens up a wide array of applications in chemistry, biology, and materials science, particularly in the development of sensitive fluorescent probes and photo-controlled chemical systems.

References

- 1. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 2. How does excited-state antiaromaticity affect the acidity strengths of photoacids? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 52927-22-7 [chemicalbook.com]

- 4. Cas 52927-22-7,this compound | lookchem [lookchem.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. aa6kj.hopto.org [aa6kj.hopto.org]

- 7. franklycaroline.com [franklycaroline.com]

- 8. pubs.acs.org [pubs.acs.org]

solubility and stability of 6-Cyano-2-naphthol

An In-depth Technical Guide on the Solubility and Stability of 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 52927-22-7), also known as 6-hydroxy-2-naphthonitrile, is an aromatic organic compound with significant applications in various fields of chemical and pharmaceutical research.[1][2] It serves as a crucial intermediate in the synthesis of Nafamostat mesylate, a protease inhibitor used in treating conditions like acute pancreatitis.[3] Furthermore, its unique photophysical properties, characterized by a significant shift in acidity upon photoexcitation (superphotoacid), make it a compound of interest in materials science for developing materials with enhanced conductivity.[1][4][5]

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, standardized experimental protocols for researchers to determine these critical parameters.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in various chemical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₇NO | [3][4] |

| Molecular Weight | 169.18 g/mol | [3][4] |

| Appearance | Pale brown to brown crystalline solid | [1][4][5] |

| Melting Point | 165.5 - 170.5 °C | [4][5] |

| Boiling Point | 383.1 °C at 760 mmHg | [4][5] |

| Density | 1.28 g/cm³ | [4][5] |

| pKa (ground state) | ~8.4 - 8.57 | [1][4][5][6] |

| pKa (excited state)* | ~0.2 | [1][4][5][6] |

| LogP | 2.417 | [5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design.

Qualitative Solubility Data

Qualitative solubility information for this compound has been reported in several solvents. This data provides a preliminary understanding of its solubility characteristics.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Reference(s) |

| Methanol | Soluble / Slightly Soluble | [3][4][7] |

| Ethanol | Slightly Soluble | [4][7] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4][7] |

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8] The following protocol provides a standardized procedure for obtaining precise quantitative solubility data for this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent system at a controlled temperature (e.g., 25°C or 37°C).

Materials:

-

This compound (of known purity)

-

Selected solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a glass vial to ensure that a saturated solution is achieved. The excess solid is crucial for reaching equilibrium.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) and agitation speed.[9] Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure equilibrium is reached.[8] Preliminary studies may be needed to determine the optimal equilibration time.[9]

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to sediment. To separate the saturated supernatant from the excess solid, centrifuge the samples at a high speed.[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid microparticles.[10]

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Stability Profile

Understanding the chemical stability of this compound is essential for determining appropriate storage conditions, re-test periods, and identifying potential degradation products.

Storage and Handling

General stability information indicates that this compound should be stored under controlled conditions to maintain its integrity. Recommended storage is in a cool, dry (2-8°C), and well-ventilated area, protected from light, moisture, and heat sources.[3] The container should be kept tightly closed.[3]

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation (or stress testing) studies are performed to identify likely degradation products and establish the intrinsic stability of a molecule.[11] This protocol is based on ICH guidelines.

Objective: To evaluate the stability of this compound under various stress conditions and to support the development of a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated oven

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector

Methodology: A solution of this compound (e.g., 1 mg/mL in a suitable solvent) is subjected to the following conditions:

-

Acid Hydrolysis: Treat the solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Treat the solution with 0.1 N NaOH at room temperature for a defined period. The reaction is often rapid and may require shorter exposure times.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven (e.g., 80°C) for a defined period.[11][12]

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC-PDA method.

-

The method should be capable of separating the intact this compound from all degradation products. Peak purity analysis using the PDA detector is essential to ensure specificity.

-

Calculate the percentage degradation and identify any major degradants.

Caption: General workflow for a forced degradation (stress testing) study.

Conclusion

This technical guide consolidates the available physicochemical, solubility, and stability information for this compound. While quantitative data in the literature is scarce, the provided qualitative data offers a foundational understanding of the compound's properties. The detailed experimental protocols for solubility determination and forced degradation studies offer a standardized framework for researchers to generate the robust, quantitative data required for drug development, formulation, and materials science applications. Adherence to these standardized methods will ensure data quality and reproducibility across different laboratories.

References

- 1. This compound | 52927-22-7 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. ruifuchem.com [ruifuchem.com]

- 4. Cas 52927-22-7,this compound | lookchem [lookchem.com]

- 5. Manufacturer supply high quality this compound 52927-22-7 with ISO standards [yunuochemical.com]

- 6. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 7. This compound CAS 52927-22-7 - Chemical Supplier Unilong [unilongindustry.com]

- 8. researchgate.net [researchgate.net]

- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 10. materialneutral.info [materialneutral.info]

- 11. ema.europa.eu [ema.europa.eu]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 6-Cyano-2-naphthol (CAS: 52927-22-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Cyano-2-naphthol (CAS: 52927-22-7), a pivotal chemical intermediate in the pharmaceutical and material science sectors. This document consolidates critical information on its chemical and physical properties, detailed synthesis protocols, and significant applications, with a particular focus on its role as a precursor to the serine protease inhibitor, Nafamostat mesylate. The guide also delves into the mechanistic pathways associated with its derivatives and outlines key experimental procedures. All quantitative data is presented in structured tables for clarity, and logical and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted naphthol derivative characterized by the presence of a hydroxyl group at the 2-position and a nitrile group at the 6-position of the naphthalene ring. This unique substitution pattern imparts specific chemical reactivity and physical characteristics to the molecule.[1] It is described as a pale brown to brown crystalline solid.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 52927-22-7 | [4][5] |

| Molecular Formula | C₁₁H₇NO | [5][6] |

| Molecular Weight | 169.18 g/mol | [5][6] |

| Appearance | Pale brown to brown crystalline solid | [2][3][6] |

| Melting Point | 165.5-170.5 °C | [2][6] |

| Boiling Point | 383.1 °C at 760 mmHg | [6] |

| Density | 1.28 g/cm³ | [6] |

| Solubility | Soluble in Methanol; Slightly soluble in DMSO, Ethanol, Ethyl Acetate | [6] |

| pKa (ground state) | 8.4 - 8.57 | [4][6] |

| pKa (excited state)* | 0.2 | [6] |

| Flash Point | 185.5 °C | [6] |

| Refractive Index | 1.692 | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR (CDCl₃, TMS, δ in ppm): 5.60 (s, 1H, -OH), 7.10-8.07 (m, 6H, aromatic protons).[7]

-

Infrared (IR) and Mass Spectrometry (MS): IR and MS spectral data for this compound are available through the SpectraBase online repository.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported, starting from either 6-bromo-2-naphthol or 6-hydroxy-2-naphthaldehyde.

From 6-bromo-2-naphthol via Cyanation

This classic approach involves a nucleophilic aromatic substitution reaction.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, combine 6-bromo-2-naphthol (1.0 eq) and copper(I) cyanide (1.1 eq).[8]

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[7][8]

-

Heating: Heat the reaction mixture to a temperature ranging from 135°C to 200°C for 1.5 to 18 hours.[7][8]

-

Work-up:

-

Cool the reaction mixture and dilute with ethyl acetate.[8]

-

The mixture can be treated with a solution of iron(III) chloride and hydrochloric acid to decompose the copper cyanide complex.[7]

-

Alternatively, the mixture can be washed with an aqueous sodium hydroxide solution and filtered.[8]

-

Acidify the aqueous layer to pH 2 and extract the product with ethyl acetate.[8]

-

-

Purification: Concentrate the organic extracts and recrystallize the crude product from an ethanol/water mixture to yield this compound.[8]

References

- 1. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Manufacturer supply high quality this compound 52927-22-7 with ISO standards [yunuochemical.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 52927-22-7 | Benchchem [benchchem.com]

- 5. scbt.com [scbt.com]

- 6. Cas 52927-22-7,this compound | lookchem [lookchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Page loading... [wap.guidechem.com]

The Pivotal Role of 6-Cyano-2-naphthol: A Technical Guide for Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-2-naphthol is a versatile bifunctional molecule that has garnered significant attention as a crucial chemical intermediate in the synthesis of a wide array of complex organic compounds. Its unique structure, featuring a naphthalene core substituted with both a hydroxyl and a cyano group, provides multiple reaction sites for further functionalization. This technical guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in pharmaceutical development and materials science. This document provides detailed experimental protocols, quantitative data, and visual representations of key chemical pathways to serve as a comprehensive resource for researchers in the field.

Physicochemical Properties

This compound is a brown crystalline solid with the molecular formula C₁₁H₇NO and a molecular weight of 169.18 g/mol .[1] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 52927-22-7 | [1] |

| Molecular Formula | C₁₁H₇NO | [1] |

| Molecular Weight | 169.18 g/mol | [1] |

| Appearance | Pale brown to brown crystalline solid | [1] |

| Melting Point | 165.5-170.5 °C | [1] |

| Boiling Point | 383.1 °C at 760 mmHg | [1] |

| Density | 1.28 g/cm³ | [1] |

| pKa (ground state) | ~8.4 - 8.57 | [1] |

| pKa (excited state)* | ~0.2 | [1] |

Synthesis of this compound

There are two primary synthetic routes to this compound, each with its own advantages and considerations.

Cyanation of 6-Bromo-2-naphthol

A traditional and widely used method involves the nucleophilic aromatic substitution of 6-bromo-2-naphthol with a cyanide source, typically copper(I) cyanide (CuCN). This reaction is generally carried out in a high-boiling polar aprotic solvent.

Experimental Protocol:

A solution of 6-bromo-2-naphthol (25.0 g, 112 mmol) and cuprous cyanide (11 g, 123 mmol) in dimethylformamide (DMF, 30 mL) is heated at 135°C for 18 hours.[2] After cooling, the mixture is diluted with ethyl acetate (50 mL), treated with a 10% sodium hydroxide solution, and filtered. The filtrate is then acidified to pH 2 and extracted with ethyl acetate. The combined organic extracts are concentrated, and the residue is dissolved in ethanol (150 mL). The product is precipitated by the addition of water.[2] An alternative procedure utilizes N-methyl-2-pyrrolidinone (NMP) as the solvent at a higher temperature of 200°C for 1.5 hours, with a reported yield of 54% after recrystallization from water.[3]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Bromo-2-naphthol | CuCN | DMF | 135 | 18 | ~56 | [2] |

| 6-Bromo-2-naphthol | CuCN | NMP | 200 | 1.5 | 54 | [3] |

Dehydration of 6-Hydroxy-2-naphthaldehyde Oxime

A greener and increasingly preferred method avoids the use of toxic metal cyanides. This route proceeds via the reaction of 6-hydroxy-2-naphthaldehyde with hydroxylamine hydrochloride to form an intermediate oxime, which then dehydrates in situ to yield the nitrile.

Experimental Protocol:

In a 5000 mL three-neck flask, 350 grams of 6-hydroxy-2-naphthaldehyde (2.0 mol), 278 grams of hydroxylamine hydrochloride (4.0 mol), and 3500 mL of dimethyl sulfoxide (DMSO) are combined.[2] The mixture is stirred and heated to 100°C for 1 hour. After cooling to room temperature, the reaction mixture is poured into a large volume of water with stirring to precipitate the product. The solid is collected by filtration, washed with water, and then recrystallized from an ethanol/water solution to yield 237 grams (70%) of purified this compound.[2]

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-Hydroxy-2-naphthaldehyde | Hydroxylamine HCl | DMSO | 100 | 1 | 70 | [2] |

Role as a Chemical Intermediate

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, leveraging the reactivity of its hydroxyl and cyano groups, as well as the aromatic naphthalene core.

Pharmaceutical Synthesis: The Case of Nafamostat Mesilate

A prominent application of this compound is as a key intermediate in the synthesis of Nafamostat mesilate, a serine protease inhibitor with anticoagulant properties.[4][5] The synthesis involves the conversion of the cyano group to an amidine functionality, followed by esterification.

The initial step is a Pinner reaction, where the nitrile is treated with an alcohol (e.g., methanol) in the presence of hydrogen chloride to form an imino ether hydrochloride. This intermediate is then reacted with ammonia to yield the corresponding amidine, 6-amidino-2-naphthol.[2] This intermediate is subsequently coupled with 4-guanidinobenzoic acid hydrochloride using a dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the ester linkage.[1] Finally, salt formation with methanesulfonic acid yields Nafamostat mesilate.

Metal-Catalyzed Cross-Coupling Reactions

The aromatic core of this compound and its derivatives can participate in various palladium- and nickel-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions include the Heck, Suzuki, and Buchwald-Hartwig amination reactions.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. A derivative of this compound, such as 6-cyano-2-naphthyl trifluoromethanesulfonate, can serve as the electrophilic partner in this reaction.

Suzuki Coupling: In a Suzuki coupling, an organoboron compound is coupled with an organohalide. This compound can be converted to an aryl halide or triflate, which can then be coupled with various boronic acids to introduce new carbon-carbon bonds.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. Derivatives of this compound can be aminated using this methodology to introduce diverse amine functionalities.

Synthesis of Derivatives

The reactivity of the hydroxyl group and the aromatic ring allows for the synthesis of a variety of derivatives with potential applications in materials science and medicinal chemistry.

-

Halogenation: Electrophilic aromatic substitution reactions can introduce halogen atoms at specific positions on the naphthalene ring. For example, bromination can yield 5-bromo-6-hydroxy-2-naphthonitrile and 5,7-dibromo-6-hydroxy-2-naphthonitrile.[6]

-

Etherification: The hydroxyl group can be readily converted to an ether. For instance, reaction with dodecaethylene glycol derivatives can form dodecaethylene glycol di-6-cyano-2-naphthyl ether.[6]

-

Heterocycle Formation: this compound can be a precursor for the synthesis of heterocyclic compounds, such as 6-(2-imidazolyl)-2-naphthol.[6]

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis, coupled with the reactivity of its functional groups, makes it an essential building block in the pharmaceutical industry, particularly for the production of Nafamostat mesilate. Furthermore, its utility in metal-catalyzed cross-coupling reactions and the synthesis of diverse derivatives underscores its importance in the broader field of organic synthesis and materials science. This guide provides a foundational understanding of the chemistry of this compound, offering detailed protocols and a summary of its key applications to aid researchers in their synthetic endeavors.

References

- 1. CN110330447B - Preparation method and application of nafamostat mesylate intermediate - Google Patents [patents.google.com]

- 2. CN103896809A - New 6-amidino-2-naphthol methanesulfonate synthesis method - Google Patents [patents.google.com]

- 3. CN103641749A - Preparation method of nafamostat mesylate - Google Patents [patents.google.com]

- 4. KR101595747B1 - Method for preparing of nafamostat mesilate - Google Patents [patents.google.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. This compound | 52927-22-7 | Benchchem [benchchem.com]

understanding the excited-state proton transfer (ESPT) in 6-Cyano-2-naphthol

An In-depth Technical Guide to the Excited-State Proton Transfer (ESPT) in 6-Cyano-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenomenon of Excited-State Proton Transfer